molecular formula C8H11Cl2N3 B1449360 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride CAS No. 1523618-08-7

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride

Número de catálogo: B1449360
Número CAS: 1523618-08-7
Peso molecular: 220.1 g/mol
Clave InChI: GTMAOWKQICDFAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride (CAS 1523618-08-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This dihydrochloride salt form offers enhanced stability and solubility for experimental use. The compound features the 1H-pyrrolo[2,3-b]pyridine core structure, an aza-isostere of indole, which is a privileged scaffold in the design of biologically active molecules due to its ability to form key hydrogen bonds in enzyme binding pockets. This specific amine-functionalized derivative serves as a versatile synthetic intermediate for the development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine scaffold is prominently featured in published research, including its role in potent kinase inhibitors for cancer therapy and as a core structure in glycogen synthase kinase-3β (GSK-3β) inhibitors investigated for Alzheimer's disease treatment . Furthermore, analogs of this scaffold have been explored as selective PDE4B inhibitors for central nervous system (CNS) diseases and fibroblast growth factor receptor (FGFR) inhibitors for oncology research . The structure serves as a key component in approved pharmaceuticals, such as the kinase inhibitor Pexidartinib, underscoring its therapeutic relevance . Researchers utilize this compound to generate novel derivatives, exploring structure-activity relationships (SAR) to optimize potency and selectivity against various disease targets. Its application spans early-stage hit identification to lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMAOWKQICDFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CN)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Structure Formation

The synthesis begins with the construction of the pyrrolo[2,3-b]pyridine core, which is the key structural motif. Various methods have been reported to build this fused bicyclic system:

  • Bartoli Reaction : This method is used for related pyrrolopyridine derivatives, involving the reaction of nitropyridines with vinyl Grignard reagents to form the pyrrole ring fused to the pyridine.
  • Cyclization Approaches : Starting from substituted pyridines or pyrrole precursors, ring closure reactions under acidic or basic conditions can form the fused bicyclic system.
  • Suzuki Coupling and Nucleophilic Substitution : For functionalized derivatives, palladium-catalyzed Suzuki coupling reactions are employed to introduce aryl groups, followed by nucleophilic displacement reactions to complete the core structure.

Introduction of the Methanamine Group

The methanamine substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring is introduced through several synthetic strategies:

  • Reduction of Aldehyde Intermediates : A key step involves condensation of the pyrrolo[2,3-b]pyridine core with substituted aldehydes under basic conditions to form intermediates, which are then reduced to the corresponding methanamine derivatives using reductive agents such as triethylsilane in the presence of trifluoroacetic acid.
  • Catalytic Reduction : Nitro or other precursor groups at the 3-position can be reduced catalytically (e.g., Pd/C hydrogenation or sodium borohydride reduction) to amines, which are then converted to methanamines by further functionalization.
  • Alkylation Reactions : Alkylation of the pyrrolo[2,3-b]pyridine core with appropriate alkyl halides in the presence of bases like sodium hydride can install substituents, which are subsequently transformed into the methanamine group.

Salt Formation: Dihydrochloride Preparation

To improve the compound’s solubility and stability, the free base form of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system. This step is typically performed after purification of the amine intermediate, yielding the dihydrochloride salt as a crystalline solid suitable for pharmaceutical use.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Core Formation Bartoli reaction or cyclization 45–60 Formation of pyrrolo[2,3-b]pyridine core
2 Aldehyde Condensation Reaction with substituted aldehydes, KOH 45–60 Formation of intermediate Schiff base
3 Reductive Amination Triethylsilane, trifluoroacetic acid, reflux 46–80 Reduction to methanamine derivative
4 Salt Formation Treatment with HCl Quantitative Formation of dihydrochloride salt

Analytical and Purity Confirmation Techniques

Throughout the synthesis, structural integrity and purity are confirmed by:

Detailed Research Findings

  • Recent studies have reported yields of 45–60% for the core formation and aldehyde condensation steps, with reductive amination yields ranging from 46% to 80% depending on substituents and reaction conditions.
  • Structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring, such as trifluoromethyl groups, improve biological activity by forming hydrogen bonds with target proteins.
  • The dihydrochloride salt form improves solubility and stability, which is critical for biological assays and potential pharmaceutical formulations.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring facilitates electrophilic substitution, predominantly at the 3-position. Key reactions include:

Reaction Reagents/Conditions Position Product Source
BrominationBr₂ in acetic acid, 40–60°C3-position3-Bromo-1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
NitrationHNO₃/H₂SO₄, 0–5°C2-position2-Nitro-1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
IodinationI₂, HIO₃ in acetic acid, reflux3-position3-Iodo derivative

Amine Functionalization

The primary amine group undergoes typical nucleophilic reactions:

Acylation

  • Reagents : Acid chlorides (e.g., m-toluoyl chloride) in dichloromethane with triethylamine.

  • Product : N-Acyl derivatives (e.g., N-(m-toluoyl)-1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine).

  • Yield : 45–60% under optimized conditions .

Mannich Reaction

  • Reagents : Formaldehyde and secondary amines in ethanol.

  • Product : Tertiary amine derivatives via aminomethylation .

Schiff Base Formation

  • Reagents : Aldehydes (e.g., benzaldehyde) under acidic conditions.

  • Product : Imine-linked conjugates, reversible under physiological conditions .

Cross-Coupling Reactions

Halogenated derivatives enable catalytic cross-couplings:

Reaction Catalyst Substrate Product Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane5-Bromo-pyrrolopyridine derivativeAryl/heteroaryl-substituted analogs
Buchwald-HartwigPd₂(dba)₃, XantphosBrominated core + aminesN-Arylated derivatives

Reductive Transformations

  • Hydrogenation : H₂/Pd-C in methanol reduces the pyrrole ring to a pyrrolidine, altering planarity and bioactivity .

  • Amine Reduction : LiAlH₄ reduces the amine to a secondary alcohol in anhydrous ether (yield: 70–85%) .

Condensation Reactions

Reaction with aldehydes (e.g., formaldehyde) under basic conditions yields dimeric structures:

  • Product : Di-3-(1H-pyrrolo[2,3-b]pyridyl)methane .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Derivative Modification Biological Target IC₅₀ (nM) Source
4h (FGFR inhibitor)5-Trifluoromethyl groupFGFR17
N-Acylated analog m-Toluoyl substitutionHNE enzyme120

Key Considerations

  • Salt Form : The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) for reactions involving the free amine.

  • Regioselectivity : Electron-donating groups (e.g., -NH₂) direct electrophiles to the 2-position, while the 5-position is favored for sterically accessible substitutions .

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications to enhance target affinity and pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Biological Activities

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Immunomodulation : Studies have shown that derivatives of this compound can act as immunomodulators targeting Janus kinase 3 (JAK3), which is relevant in treating immune diseases such as organ transplant rejection and autoimmune disorders .
  • Cancer Treatment : Research indicates that this compound and its derivatives possess significant anti-cancer properties. They have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFRs, indicating strong inhibitory activity against breast cancer cell lines like 4T1 .
  • Anticonvulsant and Analgesic Effects : Additional studies have reported anticonvulsant and analgesic activities associated with pyrrolo[2,3-b]pyridine derivatives, suggesting their potential use in treating neurological disorders and pain management .

Case Study 1: FGFR Inhibition

A study conducted by Jin et al. synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives to evaluate their efficacy as FGFR inhibitors. Among the compounds tested, one derivative exhibited an IC50 value of 7 nM against FGFR1. This compound also demonstrated significant antiproliferative effects on breast cancer cells and inhibited their migration and invasion capabilities .

Case Study 2: Immunomodulatory Effects

In another investigation, researchers explored the immunomodulatory effects of 1H-pyrrolo[2,3-b]pyridine derivatives. They found that these compounds could effectively modulate immune responses in vitro, suggesting their potential application in therapies aimed at enhancing immune function in patients with compromised immune systems or autoimmune diseases .

Mecanismo De Acción

The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. As a result, the compound can inhibit cell proliferation, induce apoptosis, and reduce the migration and invasion of cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Ring System Evidence ID
This compound (Target) C8H11Cl2N3 219.9 Methanamine at position 3 Pyrrolo[2,3-b]pyridine Inferred
2-{1H-Pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride C9H13Cl2N3 242.1 Ethanamine at position 2 Pyrrolo[2,3-b]pyridine
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride C9H12Cl2N3 242.1 Ethanamine at position 3; [2,3-c] ring fusion Pyrrolo[2,3-c]pyridine
OXA-06 hydrochloride (ATP-competitive ROCK inhibitor) C21H20Cl2FN3 404.31 Fluorophenyl-benzylamine extension Pyrrolo[2,3-b]pyridine
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride C11H14Cl2N3O2 278.1 Propanoic acid chain Pyrrolo[2,3-b]pyridine
3-(3-Fluorophenylsulfonyl)-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-1-ethanamine dihydrochloride C17H20Cl2FN3O2S 438.33 Sulfonyl, dimethylamine, fluorophenyl Pyrrolo[2,3-b]pyridine

Key Observations:

Positional Isomerism: The 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride () differs from the target compound in substituent position (2-yl vs. 3-yl) and linker length (ethanamine vs. methanamine).

Ring Fusion Variants :

  • The pyrrolo[2,3-c]pyridine analog () shifts the pyridine nitrogen’s position, modifying hydrogen-bonding capacity and aromaticity compared to the [2,3-b] fused system .

Functional Group Additions :

  • OXA-06 hydrochloride () incorporates a fluorophenyl-benzylamine group, increasing hydrophobicity and molecular weight. Such modifications are typical in kinase inhibitors to enhance target affinity and metabolic stability .
  • The sulfonyl-containing compound () introduces a polar sulfonyl group, which may improve solubility or enable ionic interactions in enzymatic active sites .

Salt Forms :

  • All compounds are dihydrochlorides, ensuring high aqueous solubility. However, the presence of additional functional groups (e.g., sulfonyl in ) may further modulate solubility and crystallinity .

Implications for Research and Development

  • Drug Design : Substituent position and linker length (methanamine vs. ethanamine) influence pharmacokinetics. For example, shorter linkers may reduce conformational flexibility, favoring selective target engagement.
  • Solubility and Bioavailability : Bulky hydrophobic groups (e.g., fluorophenyl in OXA-06) may limit solubility but improve membrane permeability, whereas sulfonyl or carboxylic acid groups enhance hydrophilicity .
  • Target Specificity: The pyrrolo[2,3-b]pyridine core is prevalent in kinase inhibitors (e.g., JAK2, ALK), suggesting that minor structural modifications could redirect activity toward different enzymes .

Actividad Biológica

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolo[2,3-b]pyridine ring system, which is known for its presence in various bioactive molecules. The dihydrochloride form enhances its solubility and stability, making it suitable for research applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C₈H₉Cl₂N₃
  • Molecular Weight : 220.10 g/mol
  • CAS Number : 1909324-63-5

This structure allows for various interactions at the molecular level, influencing its biological activity.

Biological Activity Overview

Research has indicated that compounds with pyrrolo[2,3-b]pyridine scaffolds exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against certain bacterial strains.
  • CNS Activity : Some derivatives are being evaluated for their potential effects on the central nervous system, including analgesic and sedative properties.

Antitumor Activity

A study focused on the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives revealed significant cytotoxicity against ovarian and breast cancer cell lines. The compound exhibited moderate activity with IC50 values indicating effective inhibition of cell proliferation. For instance:

CompoundCell LineIC50 (µM)Comments
Compound AOvarian Cancer10Moderate cytotoxicity
Compound BBreast Cancer15Limited toxicity to healthy cells

Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of 1H-pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The results showed that certain compounds had MIC values below 0.15 µM, indicating strong inhibitory effects on bacterial growth.

CompoundMIC (µM)Target
Compound C<0.15M. tuberculosis
Compound D3.13Other bacterial strains

CNS Activity

In an investigation into the central nervous system effects, a series of derivatives were tested for their ability to inhibit IL-2 secretion, which is crucial in immune responses. The most potent compounds exhibited IC50 values lower than 1 nM.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of TNIK (TRAF2 and NCK-interacting kinase), which plays a role in various signaling pathways related to cancer progression.
  • Receptor Interaction : Its structural features allow it to interact with specific receptors in the CNS, contributing to its analgesic and sedative effects.

Q & A

Q. What are the common synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Halogenation/Nitration : Nitration at the 5-position using HNO₃ at 0°C to room temperature (rt) to introduce reactive sites for subsequent coupling .
  • Suzuki-Miyaura Coupling : Reaction with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 105°C for cross-coupling .
  • Reductive Amination : Reduction of intermediates (e.g., nitro groups) with H₂ in THF to generate the methanamine moiety .
  • Salt Formation : Treatment with HCl to obtain the dihydrochloride salt, improving stability and solubility . Yield optimization requires strict temperature control, catalyst selection, and purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon骨架, with characteristic shifts for the pyrrolopyridine ring (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₁N₃·2HCl at 161.20 + 72.92) .
  • X-ray Crystallography : Resolves salt form and stereochemistry, though limited by crystalizability .
  • HPLC-PDA : Assesses purity (>98% for intermediates, as in ) and detects impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

Discrepancies may arise from:

  • Purity Variability : Impurities in intermediates (e.g., AP10375 in ) can skew results. Use certified reference standards (e.g., USP/EP guidelines) for calibration .
  • Assay Conditions : Differences in cell lines, buffer pH, or salt form (free base vs. dihydrochloride) alter solubility and bioavailability .
  • Metabolic Stability : Evaluate hepatic microsomal stability to identify labile groups (e.g., acetylated derivatives in ) . Standardized protocols for kinase inhibition assays (e.g., ATP concentration, incubation time) are critical for reproducibility .

Q. What strategies improve regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core?

  • Directing Groups : Install temporary groups (e.g., nitro at C5) to steer electrophilic substitution to C3 or C7 positions .
  • Catalyst Control : Use Pd catalysts with tailored ligands (e.g., BrettPhos for C–N coupling) to favor specific sites .
  • Microwave-Assisted Synthesis : Enhances reaction specificity; e.g., regioselective bromination at C5 reported by Han et al. (2017) achieved 90% selectivity .

Q. How does the dihydrochloride salt form impact solubility and pharmacokinetics compared to the free base?

  • Solubility : The dihydrochloride salt increases aqueous solubility (critical for in vivo studies) due to ionic interactions, whereas the free base may require co-solvents (e.g., DMSO) .
  • Bioavailability : Salt forms enhance oral absorption by improving dissolution rates. For example, related dihydrochlorides ( ) show 2–3× higher Cₘₐₓ than free bases in rodent models.
  • Stability : The salt form reduces hygroscopicity, extending shelf life under standard storage (2–8°C) .

Q. What methodologies are used to study structure-activity relationships (SAR) for kinase inhibition by this compound?

  • Fragment-Based Screening : Identify critical binding motifs (e.g., the pyrrolopyridine core’s planar structure fitting kinase ATP pockets) .
  • Mutagenesis Studies : Map kinase active sites by substituting residues (e.g., gatekeeper mutations in JAK2) to assess binding affinity changes .
  • Computational Docking : Molecular dynamics simulations (e.g., using PDB ligand data from ) predict binding modes and guide substituent optimization .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s metabolic stability?

Variations arise from:

  • Species Differences : Rodent vs. human liver microsomes exhibit distinct CYP450 isoform activity .
  • Substituent Effects : Electron-withdrawing groups (e.g., -SO₂Ph in ) reduce metabolic degradation compared to electron-donating groups .
  • Salt Form Interference : Dihydrochloride may dissociate in biological matrices, altering free base availability .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed coupling () for scalability and purity.
  • Characterization : Combine NMR, HRMS, and HPLC-PDA for robust structural validation .
  • Biological Assays : Use dihydrochloride salt in PBS (pH 7.4) for consistent solubility and compare with free base controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.